molecular formula C14H12N4O3 B2846526 2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile CAS No. 338394-16-4

2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile

Cat. No. B2846526
M. Wt: 284.275
InChI Key: FDGMBHPHHPUORG-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including bond lengths, bond angles, and conformational isomers. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

Heterocyclic Chemistry Applications

This compound is involved in the synthesis of diverse heterocyclic systems, which are crucial for pharmaceuticals, agrochemicals, and materials science. For example, it serves as a precursor in the preparation of fused pyrimidinones and pyridine derivatives, which are essential for developing novel drugs and agrochemicals. The versatility of this compound in synthesizing various heterocycles demonstrates its significant role in exploring new therapeutic agents and functional materials (Toplak et al., 1999); (Katoh et al., 1984).

Medicinal Chemistry Applications

This chemical framework is instrumental in the development of compounds with potential biological activities. Its derivatives have been explored for their antiviral, antimicrobial, and antitumor properties, making it a valuable scaffold in drug discovery. For instance, derivatives of this compound have been synthesized for evaluation against various cancer cell lines and infectious agents, showcasing its potential as a lead compound in developing new therapeutic agents (Shamroukh et al., 2007); (Fikry et al., 2015).

Materials Science Applications

In materials science, this compound and its derivatives have been explored for their potential in creating novel materials with desirable properties, such as fluorescence. The ability to synthesize derivatives with specific photophysical properties enables the development of materials suitable for applications in optoelectronics, sensors, and as fluorescent markers, which is crucial for advancing technology in various fields (Rangnekar & Rajadhyaksha, 1986).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or proposing future research directions. It could be based on the current limitations, unanswered questions, or potential applications of the compound.


Please note that the availability of this information depends on how much research has been done on the specific compound. For a less studied compound, some of this information might not be available. It’s always a good idea to consult a chemistry professional or a trusted source for more detailed and specific information.


properties

IUPAC Name

2-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-17-12(19)10(13(20)18(2)14(17)21)8-16-11-6-4-3-5-9(11)7-15/h3-6,8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCOBPYOLKYCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121872
Record name 2-[[(Tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)methyl]amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile

CAS RN

338394-16-4
Record name 2-[[(Tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)methyl]amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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